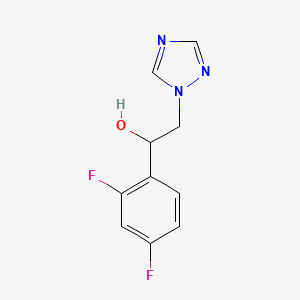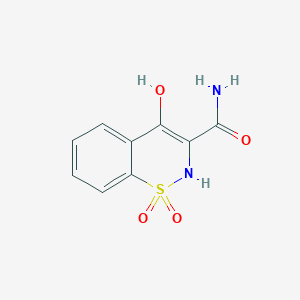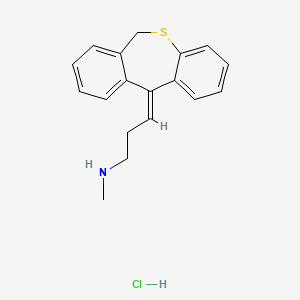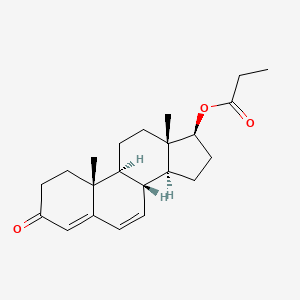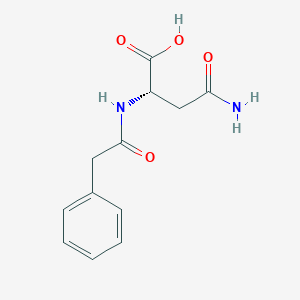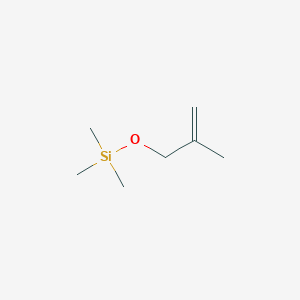
Trimethyl((2-methylallyl)oxy)silane
概要
説明
Trimethyl((2-methylallyl)oxy)silane is an organosilicon compound with the molecular formula C7H16OSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
作用機序
Target of Action
Trimethyl((2-methylallyl)oxy)silane, also known as trimethyl(2-methylprop-2-enoxy)silane, Trimethyl[(2-methyl-2-propenyl)oxy]silane, Silane, trimethyl[(2-methyl-2-propen-1-yl)oxy]-, or 2-Methallyl alcohol, TMS derivative, is a synthetic reagent
Mode of Action
It is known that trimethylsilyl groups, which this compound contains, are characterized by chemical inertness and a large molecular volume . These properties make them useful in a number of applications, including as temporary protecting groups during chemical synthesis .
Biochemical Pathways
Trimethylsilyl groups are often used to derivatize non-volatile compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Result of Action
The presence of trimethylsilyl groups can increase the volatility of compounds, often making them more suitable for analysis by gas chromatography or mass spectrometry .
Action Environment
It is known that trimethylsilyl groups are chemically inert, suggesting that they may be stable under a variety of environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl((2-methylallyl)oxy)silane can be synthesized through several methods. One common route involves the reaction of trimethylchlorosilane with 2-methylallyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated systems and advanced purification techniques helps in obtaining a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
Trimethyl((2-methylallyl)oxy)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced under specific conditions to yield different organosilicon products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or peracids are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in organic synthesis and materials science .
科学的研究の応用
Trimethyl((2-methylallyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Used in similar substitution reactions but with different reactivity and by-products.
Trimethylsilyl Ether: Commonly used as a protecting group in organic synthesis.
Trimethylsilyl Acetylene: Utilized in coupling reactions and as a precursor for other organosilicon compounds.
Uniqueness
Trimethyl((2-methylallyl)oxy)silane is unique due to its specific reactivity profile and the ability to form stable intermediates in various chemical reactions. Its versatility makes it a valuable reagent in both academic research and industrial applications .
特性
IUPAC Name |
trimethyl(2-methylprop-2-enoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVCNBADIDXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CO[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347536 | |
| Record name | Trimethyl((2-methylallyl)oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25195-85-1 | |
| Record name | Trimethyl((2-methylallyl)oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


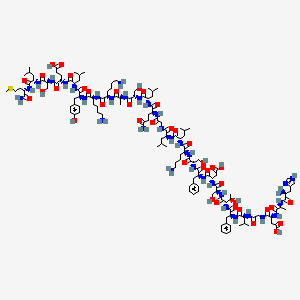
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B3179296.png)
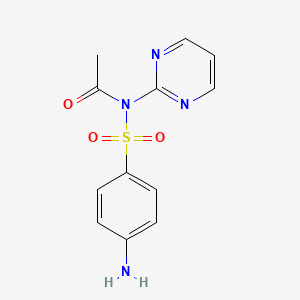
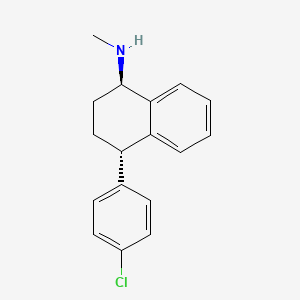
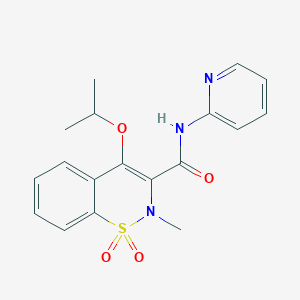
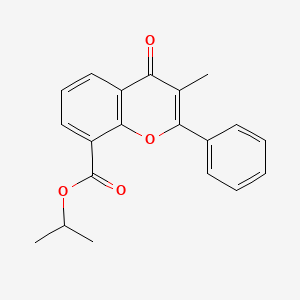
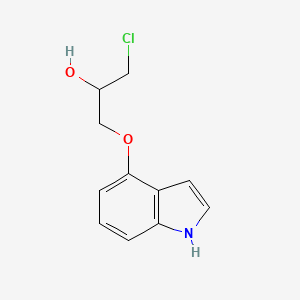
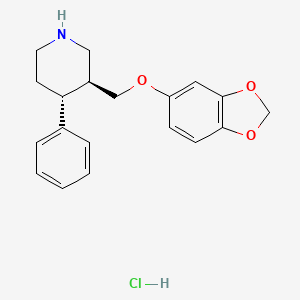
![methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate](/img/structure/B3179325.png)
